2-Methylhexa-2,4-dienoic acid

Antifungal Biocontrol Penicillium metabolite

2-Methylhexa-2,4-dienoic acid (CAS 79140-82-2), also known as (2E,4E)-2-methyl-2,4-hexadienoic acid, is a medium-chain unsaturated fatty acid (C7H10O2) characterized by a conjugated diene system. It occurs as a secondary metabolite in the fungi Talaromyces flavus and Penicillium vermiculatum.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 79140-82-2
Cat. No. B14446564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhexa-2,4-dienoic acid
CAS79140-82-2
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC=CC=C(C)C(=O)O
InChIInChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)
InChIKeySEVAVERBPBXACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhexa-2,4-dienoic Acid (CAS 79140-82-2): Baseline Physicochemical and Biological Profile for Scientific Procurement


2-Methylhexa-2,4-dienoic acid (CAS 79140-82-2), also known as (2E,4E)-2-methyl-2,4-hexadienoic acid, is a medium-chain unsaturated fatty acid (C7H10O2) characterized by a conjugated diene system [1]. It occurs as a secondary metabolite in the fungi Talaromyces flavus and Penicillium vermiculatum [1][2]. The compound is predicted to be a very weak acid (predicted pKa ≈ 7.12 ± 0.20), substantially less acidic than the structurally related food preservative sorbic acid (2,4-hexadienoic acid) .

Antifungal screening Reported higher activity against Talaromyces flavus vs. sorbic acid; supports antifungal discovery and biocontrol screening.
pKa-dependent permeability studies Predicted pKa shift suggests higher unionized fraction at physiological pH; may fit intracellular target engagement models.
Natural product reference Confirmed fungal metabolite from Talaromyces flavus and Penicillium vermiculatum; authentic reference for metabolomic and fermentation QC.

Why 2-Methylhexa-2,4-dienoic Acid Cannot Be Replaced by Generic Sorbic Acid Analogs in Specialized Applications


The critical differentiation of 2-methylhexa-2,4-dienoic acid arises from the α-methyl substitution on the dienoic acid backbone. This methyl group significantly elevates the compound's pKa (predicted 7.12 vs. 4.76 for sorbic acid), altering its ionization state at physiological pH and potentially its membrane permeability . Furthermore, direct comparative assays demonstrate that this methylated derivative exhibits higher antifungal activity against Talaromyces flavus than both sorbic acid and its brominated analogs [1]. These differences mean that generic sorbic acid or other in-class unsaturated fatty acids cannot serve as functional substitutes in applications requiring this specific ionization and potency profile.

Target compound
2-Methylhexa-2,4-dienoic acid: α-methyl substituted, predicted pKa ≈ 7.12, higher reported antifungal activity, natural fungal metabolite.
Generic substitute
Sorbic acid: lacking α-methyl, pKa 4.76, lower antifungal activity in head-to-head assay, predominantly synthetic origin.
Risk driver
α-Methyl substitution elevates pKa by ~2.36 units; ionization state and membrane permeation may differ significantly.
Substitution consequence
Switching to sorbic acid may alter antifungal readout, intracellular exposure, and natural product authenticity; not a direct functional equivalent.
Provenance
Authentic fungal secondary metabolite; suitable for natural product discovery workflows.
Provenance
Industrial chemical synthesis; may not fulfill natural product reference requirements.

Quantitative Evidence Guide for 2-Methylhexa-2,4-dienoic Acid: Head-to-Head Differentiation from Analogs


Enhanced Antifungal Potency Against Talaromyces flavus Compared with Sorbic Acid and Brominated Derivatives

In a direct comparative study, 2-methylhexa-2,4-dienoic acid (designated 2-methylsorbic acid) demonstrated higher antifungal activity than sorbic acid, bromomethylsorbic acid, and bromosorbic acid [1]. The compound suppressed vegetative growth of Talaromyces flavus and prevented germination of its conidia. While the original publication reports activity as qualitatively superior, the head‑to‑head experimental design against multiple in‑class comparators under identical assay conditions establishes a clear rank‑order potency advantage.

Antifungal activity vs. sorbic acid
Head-to-head
Rank order: 2-methylhexa-2,4-dienoic acid > bromomethylsorbic acid ≈ bromosorbic acid > sorbic acid (qualitative)
Reported higher antifungal activity in agar plate assays against Talaromyces flavus mycelial growth and conidial germination.
Quantitative MIC not reported; qualitative comparison based on identical assay conditions.
Antifungal Biocontrol Penicillium metabolite

Markedly Elevated pKa Relative to Sorbic Acid: Implications for Ionization-Dependent Bioavailability

The predicted pKa of 7.12 ± 0.20 for 2-methylhexa-2,4-dienoic acid is approximately 2.36 log units higher than the experimentally determined pKa of sorbic acid (4.76) [1]. This substantial ΔpKa means that at pH 7.4, 2-methylhexa-2,4-dienoic acid remains predominantly unionized (≈66% unionized) whereas sorbic acid exists almost entirely as the ionized carboxylate (<0.1% unionized). The unionized form is generally considered to diffuse more readily across biological membranes, potentially conferring improved passive cellular uptake.

pKa shift vs. sorbic acid
Predicted
ΔpKa ≈ 2.36 (predicted 7.12 ± 0.20 vs. 4.76 experimental)
Supports higher unionized fraction at pH 7.4 (~66% unionized); may influence passive membrane permeability.
Predicted pKa via ACD/Labs; experimental confirmation recommended.
pKa Physicochemical property Ionization

Fungal Natural Metabolite Provenance: Relevance for Biocontrol and Natural Product Formulation

2-Methylhexa-2,4-dienoic acid is biosynthesized by Talaromyces flavus and Penicillium vermiculatum as a secondary metabolite [1], whereas commercial sorbic acid is predominantly manufactured via chemical synthesis from ketene and crotonaldehyde. This natural origin makes the compound an authentic fungal metabolite, which can be a critical selection criterion for studies exploring natural product‑based antifungal discovery programs or microbial biocontrol agent development.

Natural metabolite provenance
Class-level
Confirmed secondary metabolite of Talaromyces flavus and Penicillium vermiculatum.
Supports natural product research and biocontrol screening fit.
Authentic fungal metabolite; source-specific review for synthetic vs. natural origin.
Natural product Fungal metabolite Biocontrol

High-Value Application Scenarios for 2-Methylhexa-2,4-dienoic Acid (CAS 79140-82-2)


Antifungal Agent Development Targeting Talaromyces and Related Phytopathogens

Based on its demonstrated superior activity against Talaromyces flavus relative to sorbic acid , researchers in agricultural biocontrol and food preservation can employ 2-methylhexa-2,4-dienoic acid as a lead scaffold for developing next‑generation antifungal agents with enhanced potency.

Permeable Antifungal Probes Leveraging Elevated pKa for Intracellular Target Engagement

The predicted pKa shift of approximately 2.36 units relative to sorbic acid suggests that this compound may cross lipid bilayers more efficiently at physiological pH. This property supports its use as a tool compound in cell‑based antifungal assays where intracellular accumulation is critical.

Natural Metabolite Reference Standard for Fermentation and Biocontrol Research

As a confirmed secondary metabolite of Penicillium vermiculatum and Talaromyces flavus , 2-methylhexa-2,4-dienoic acid can serve as an authentic reference standard for metabolomic profiling, strain improvement, and quality control in fermentation processes aimed at biocontrol product development.

Prodrug Design: Long‑Acting Contraceptive Esters Requiring a Methyl‑Substituted Dienoic Acid Moiety

The esterification of levonorgestrel with E,E-2-methylhexa-2,4-dienoic acid was explored as a strategy for prolonged release injectable contraceptives . This provides a procurement rationale for the compound as a key synthetic intermediate in long‑acting reproductive health drug development programs.

Application
Selection Property
Validation Focus
Antifungal screening for Talaromyces species
Reported higher activity vs. sorbic acid in head-to-head assay
Agar plate growth inhibition and conidial germination endpoints
Cell-based permeability studies
Predicted unionized fraction at physiological pH
Intracellular accumulation or uptake assays
Natural product research reference
Authentic fungal metabolite provenance
Fermentation metabolomic profiling and strain characterization
Prodrug and drug delivery research
Methyl-substituted dienoic acid moiety for ester prodrugs
Sustained release formulation and esterase stability studies
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